2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic aromatic compound. It features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which this molecule belongs, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that thieno[2,3-d]pyrimidin-4(3h)-ones exhibit significant antimycobacterial activity . This suggests that they may interact with key proteins or enzymes in the Mycobacterium tuberculosis, inhibiting their function and thus preventing the bacteria’s growth or survival.
Result of Action
The result of the compound’s action is the inhibition of the growth or survival of Mycobacterium tuberculosis, as suggested by its antimycobacterial activity . This could potentially lead to the clearance of the bacterial infection in the host organism.
Biochemical Analysis
Biochemical Properties
It has been found that similar thieno[3,2-d]pyrimidine derivatives have shown inhibitory activity against EZH2, a histone-lysine N-methyltransferase enzyme . This suggests that 2-((4-fluorobenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one may interact with similar enzymes or proteins.
Cellular Effects
In cellular studies, thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines . This suggests that 2-((4-fluorobenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the activity of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorophenyl halide reacts with a nucleophile.
Attachment of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl Derivatives: Compounds containing the 4-fluorophenyl group but with different core structures.
Methylsulfanyl Derivatives: Compounds with the methylsulfanyl group attached to different core structures.
Uniqueness
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of the thienopyrimidine core, the 4-fluorophenyl group, and the methylsulfanyl group.
Biological Activity
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H10FNS
- Molecular Weight : 229.28 g/mol
- IUPAC Name : this compound
This compound features a thieno-pyrimidine core with a fluorophenylmethyl sulfanyl substituent, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. A study evaluated the effects of thieno-pyrimidine derivatives on the A431 vulvar epidermal carcinoma cell line, demonstrating that they significantly inhibited cell migration and invasion .
Antimicrobial Properties
Thieno[3,2-d]pyrimidines have also been investigated for their antimicrobial activity. A series of derivatives were tested against several bacterial strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored in vitro. Research indicates that thieno-pyrimidine derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests a mechanism where these compounds modulate immune responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidines. Modifications at various positions on the pyrimidine ring and the sulfanyl group can significantly influence potency and selectivity against specific biological targets. For example:
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
4-position | Fluorine addition | Increased potency against cancer cells |
3-position | Methyl group | Enhanced lipophilicity and membrane permeability |
Case Study 1: Anticancer Activity in A431 Cells
In a controlled study, a series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties against A431 cells. The results showed that derivatives with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups. The most potent compound demonstrated an IC50 value of 5 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Testing
A compound structurally similar to This compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS2/c1-17-13(18)12-11(6-7-19-12)16-14(17)20-8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRJYXMATGLLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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